4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

regioisomer structural biology kinase hinge-binding

Resolve regioisomeric ambiguity in kinase inhibitor panels: obtain the 5-benzamide isomer as an analytical reference to validate hinge-binding selectivity vs. the 4-substituted contaminant (CAS 858118-96-4). - c-Met co-crystallography & MD simulations (Met1160/Phe1134/Phe1223) - Purity assay standard for regioisomer-specific synthesis - BBB permeability anchor (LogP 4.91, tPSA 88.84 Ų)

Molecular Formula C21H14ClN3O2
Molecular Weight 375.8 g/mol
CAS No. 858118-33-9
Cat. No. B12881806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
CAS858118-33-9
Molecular FormulaC21H14ClN3O2
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(NC=C3C(=O)C4=CC=C(C=C4)Cl)N=C2)C(=O)N
InChIInChI=1S/C21H14ClN3O2/c22-16-7-5-13(6-8-16)19(26)18-11-25-21-17(18)9-15(10-24-21)12-1-3-14(4-2-12)20(23)27/h1-11H,(H2,23,27)(H,24,25)
InChIKeyOAXCWXZXFBFGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (CAS 858118-33-9) – A Preclinical Decision Framework


4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (CAS 858118-33-9) is a member of the pyrrolo[2,3-b]pyridine (7-azaindole) benzamide class, a scaffold widely explored for protein kinase inhibition and CNS-targeted monoamine oxidase B (MAO‑B) inhibition [1]. The compound's calculated partition coefficient (LogP 4.91) and polar surface area (PSA 88.84 Ų) position it in a property space that is distinct from its regioisomeric analog 4-[3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide (CAS 858118‑96‑4), which shares the identical molecular formula and mass . However, publicly available pharmacological characterization for CAS 858118-33-9 is extremely limited.

Why Generic Substitution of 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide Fails in Scientific Procurement


Substitution of pyrrolo[2,3-b]pyridine benzamide derivatives is not straightforward because the position of the benzamide attachment on the azaindole core profoundly influences target engagement. Small-molecule kinase inhibitors of this class exhibit regioisomer-dependent selectivity; a shift of the benzamide from the 5‑position (CAS 858118‑33‑9) to the 4‑position (CAS 858118‑96‑4) alters the vector of the key hinge-binding motif, which can abrogate activity against the intended kinase target and introduce off-target liabilities [1]. Without direct comparative selectivity data, assuming functional interchangeability between these regioisomers carries substantial risk for assay reproducibility and SAR continuity.

Quantitative Head-to-Head Evidence Guide for 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide


Regioisomeric Differentiation: 5-Benzamide vs. 4-Benzamide Structural Constraint

The target compound (CAS 858118-33-9, benzamide at position 5) is a regioisomer of CAS 858118‑96‑4 (benzamide at position 4); both share the identical molecular formula C₂₁H₁₄ClN₃O₂ and exact mass 375.077 Da. However, the 5‑benzamide attachment positions the terminal amide group for a different hydrogen-bonding geometry within the ATP-binding pocket compared to the 4‑benzamide isomer, a distinction that is well‑established for pyrrolo[2,3-b]pyridine kinase inhibitor SAR [1]. No quantitative target‑engagement data (IC₅₀, Kd, or Ki) is publicly available for either regioisomer.

regioisomer structural biology kinase hinge-binding

Physicochemical Differentiation: Calculated LogP and PSA Contextualized Within Class

The target compound exhibits a calculated LogP of 4.91 and a topological polar surface area (tPSA) of 88.84 Ų, placing it near the threshold for blood-brain barrier permeability proposed for CNS-active (pyrrolo-pyridin-5-yl)benzamide MAO‑B inhibitors, where optimal tPSA values are typically < 90 Ų [1]. In contrast, the core MAO‑B inhibitor scaffold described in the literature achieves a tPSA of approximately 63–75 Ų and LogP values between 2.5 and 3.8, suggesting the 4‑chlorobenzoyl group increases lipophilicity beyond the range generally considered optimal for CNS exposure [1]. No experimental logD, PAMPA, or in vivo brain penetration data are available for CAS 858118‑33‑9.

physicochemical properties CNS drug-likeness permeability

Benzamide Subclass Antitumor Activity: Class-Level Benchmark Against Cabozantinib

A series of 27 pyrrolo-pyridine benzamide derivatives, structurally related to the target compound, were evaluated for cytotoxicity and c‑Met kinase inhibition. Fourteen of the derivatives demonstrated superior in vitro cytotoxicity compared with the clinical c‑Met/VEGFR2 inhibitor Cabozantinib, and the lead compound (compound 21) achieved a tumor growth inhibition rate of 64.5% versus 47.9% for Cabozantinib in an A549 xenograft model [1]. CAS 858118‑33‑9 has not been individually assessed in this or any comparable assay system.

cytotoxicity c-Met inhibition antitumor

Best Research and Industrial Application Scenarios for 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide


Kinase Selectivity Profiling for 5-Benzamide Azaindole Scaffolds

When building a selectivity panel for 7‑azaindole‑based kinase inhibitors, the 5‑benzamide regioisomer (CAS 858118‑33‑9) serves as a critical control compound to differentiate hinge‑binding modes from the 4‑benzamide analog in biochemical kinase assays.

Regioisomeric Purity Standard in Synthetic Chemistry

This compound can be employed as an analytical reference standard to confirm regioisomeric purity during the synthesis of position‑5‑substituted pyrrolo[2,3‑b]pyridine libraries, ensuring that the 4‑benzamide contaminant (CAS 858118‑96‑4) is below specification limits.

CNS-Permeability SAR Anchor Point for MAO‑B Programs

The computed tPSA (88.84 Ų) and LogP (4.91) make CAS 858118‑33‑9 a useful anchor compound for defining the upper lipophilicity boundary in blood-brain barrier permeability SAR studies of (pyrrolo-pyridin-5-yl)benzamide MAO‑B inhibitors.

c‑Met Kinase Inhibitor Structural Biology Studies

Researchers investigating c‑Met kinase inhibitors based on the pyrrolo‑pyridine benzamide chemotype may use CAS 858118‑33‑9 as a molecular probe for X‑ray co‑crystallography or molecular dynamics simulations, leveraging the class‑level evidence that related derivatives form key hydrogen bonds with Met1160, Phe1134, and Phe1223 in the c‑Met active site.

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